An In-depth Technical Guide to the Chemical Properties and Stability of 1-Butyl-1H-pyrazol-4-amine
An In-depth Technical Guide to the Chemical Properties and Stability of 1-Butyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Versatile Scaffold
1-Butyl-1H-pyrazol-4-amine represents a key building block in the ever-expanding universe of medicinal chemistry and materials science. As a substituted 4-aminopyrazole, its structural motif is a privileged scaffold, frequently appearing in FDA-approved drugs and a vast array of biologically active compounds.[1] The strategic placement of the butyl group at the N1 position and the amino group at the C4 position imbues this molecule with a unique combination of lipophilicity and nucleophilicity, making it a versatile precursor for the synthesis of novel therapeutic agents and functional materials.[2] This guide, intended for the discerning researcher, aims to provide a comprehensive understanding of the chemical properties and stability of 1-Butyl-1H-pyrazol-4-amine, underpinned by field-proven insights and methodologies. We will delve into its synthesis, reactivity, and stability, offering not just data, but the scientific rationale behind the experimental choices, thereby empowering you to harness the full potential of this valuable compound.
I. Physicochemical Characteristics: A Data-Driven Profile
A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application in research and development. While specific experimental data for 1-Butyl-1H-pyrazol-4-amine is not extensively documented in publicly available literature, we can extrapolate key properties based on the well-characterized behavior of analogous substituted pyrazoles and amines.
| Property | Estimated Value/Characteristic | Rationale and Key Considerations |
| Molecular Formula | C₇H₁₃N₃ | --- |
| Molecular Weight | 139.20 g/mol | --- |
| Appearance | Colorless to pale yellow solid or oil | Unsubstituted 1H-pyrazol-4-amine is a solid.[3] The introduction of the butyl group may lower the melting point, potentially rendering it a low-melting solid or an oil at room temperature. |
| Melting Point | Not available | The melting point of the parent 1H-pyrazole is 70 °C, a value elevated by intermolecular hydrogen bonding.[4] N-alkylation disrupts this hydrogen bonding network, generally leading to lower melting points. |
| Boiling Point | Not available | Expected to be significantly higher than non-polar compounds of similar molecular weight due to the presence of the polar amino and pyrazole functionalities. |
| Solubility | Soluble in organic solvents; sparingly soluble in water | Amines are generally soluble in organic solvents like alcohols, ethers, and benzene.[5][6] The butyl group enhances lipophilicity, while the amino and pyrazole nitrogens can participate in hydrogen bonding, allowing for some water solubility. One polar amine group can typically solubilize an alkyl chain of about four carbons in water.[7] |
| pKa | Not available | The pKa will be influenced by the basicity of the exocyclic amino group and the pyrazole ring nitrogens. Pyrazole itself is a weak base.[4] The electron-donating nature of the butyl group may slightly increase the basicity compared to the unsubstituted parent compound. |
II. Synthesis of 1-Butyl-1H-pyrazol-4-amine: A Practical Two-Step Approach
A reliable and scalable synthesis is paramount for the utilization of any chemical building block. For 1-alkyl-4-aminopyrazoles, a practical and efficient two-step synthetic route starting from the commercially available 4-nitropyrazole has been reported.[8] This method avoids the use of potentially explosive reagents that have been employed in other routes to 4-aminopyrazoles.[9][10]
Workflow for the Synthesis of 1-Butyl-1H-pyrazol-4-amine
Caption: A two-step synthesis of 1-Butyl-1H-pyrazol-4-amine.
Experimental Protocol
Step 1: Synthesis of 1-Butyl-4-nitro-1H-pyrazole via Mitsunobu Reaction
-
Rationale: The Mitsunobu reaction provides a reliable method for the N-alkylation of pyrazoles with primary alcohols under mild conditions.[8] This reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the nucleophilic pyrazole nitrogen.
-
Procedure:
-
To a stirred solution of 4-nitropyrazole (1.0 eq.), butan-1-ol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-butyl-4-nitro-1H-pyrazole.
-
Step 2: Synthesis of 1-Butyl-1H-pyrazol-4-amine by Catalytic Hydrogenation
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[8] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.
-
Procedure:
-
Dissolve 1-butyl-4-nitro-1H-pyrazole (1.0 eq.) in ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 1-Butyl-1H-pyrazol-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.
-
III. Chemical Reactivity: A Hub for Molecular Diversification
The reactivity of 1-Butyl-1H-pyrazol-4-amine is dominated by the nucleophilic character of the C4-amino group. This functionality serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives.[1]
Key Reactions of the Amino Group
Caption: Key reaction pathways of 1-Butyl-1H-pyrazol-4-amine.
1. Sulfonamidation
The reaction with sulfonyl chlorides provides access to pyrazole-sulfonamide hybrids, a class of compounds with significant pharmacological interest.[1]
-
Experimental Insight: The reaction of a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with 4-methylbenzenesulfonyl chloride in the presence of triethylamine in acetonitrile at room temperature resulted in an 88% yield of the corresponding N,N-ditosylbenzenesulfonamide.[11] This suggests that the amino group of 1-Butyl-1H-pyrazol-4-amine is sufficiently nucleophilic to readily undergo sulfonamidation.
-
Protocol:
-
Dissolve 1-Butyl-1H-pyrazol-4-amine (1.0 eq.) and triethylamine (2.4 eq.) in acetonitrile.
-
Add a solution of the desired sulfonyl chloride (2.0 eq.) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
2. Reductive Amination
Reductive amination is a powerful method for the N-alkylation or N-arylation of the amino group, proceeding through an imine intermediate.[12]
-
Experimental Insight: A one-pot, two-step synthesis has been successfully applied to 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde.[12] The initial condensation to form the imine was achieved by heating under solvent-free conditions, followed by in-situ reduction with sodium borohydride in methanol. This approach is advantageous due to its operational simplicity and short reaction times.
-
Protocol:
-
In an open-topped tube, mix 1-Butyl-1H-pyrazol-4-amine (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.).
-
Heat the mixture (e.g., at 120 °C) for 2 hours under solvent-free conditions.
-
Cool the mixture to room temperature and dissolve the resulting imine intermediate in methanol.
-
Add sodium borohydride (NaBH₄, 2.0 eq.) portion-wise with stirring.
-
Continue stirring at room temperature for 1 hour.
-
Reduce the volume of the reaction mixture, add distilled water, and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
-
3. Diazotization and Subsequent Transformations
The primary amino group can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions.[1] This opens up avenues for the introduction of a wide range of substituents at the C4 position.
IV. Stability and Storage: Ensuring Compound Integrity
The stability of 1-Butyl-1H-pyrazol-4-amine is a critical consideration for its storage and handling, as well as for its use in multi-step syntheses and biological assays.
-
General Stability: Pyrazole rings are generally stable to oxidation.[4] However, like many amines, 1-Butyl-1H-pyrazol-4-amine may be susceptible to air oxidation over time, potentially leading to coloration of the sample.
-
pH Sensitivity: As a basic compound, 1-Butyl-1H-pyrazol-4-amine will form salts in acidic media. The stability of the compound across a range of pH values would need to be experimentally determined, particularly if it is to be used in aqueous biological systems. Pyrazole derivatives have been noted for their pH sensitivity in certain applications.[13]
-
Recommended Storage: To ensure long-term stability, it is recommended to store 1-Butyl-1H-pyrazol-4-amine in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.
V. Conclusion: A Versatile Tool for Innovation
1-Butyl-1H-pyrazol-4-amine is a valuable and versatile building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the predictable reactivity of its amino group provide a solid foundation for the creation of diverse molecular architectures. By understanding its chemical properties and stability, researchers can confidently and effectively incorporate this compound into their synthetic strategies, paving the way for the development of novel molecules with desired functions. This guide has aimed to provide a technically sound and practically useful overview to aid in these endeavors.
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